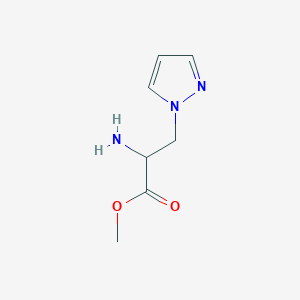

methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate

CAS No.: 688303-91-5

Cat. No.: VC2807417

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688303-91-5 |

|---|---|

| Molecular Formula | C7H11N3O2 |

| Molecular Weight | 169.18 g/mol |

| IUPAC Name | methyl 2-amino-3-pyrazol-1-ylpropanoate |

| Standard InChI | InChI=1S/C7H11N3O2/c1-12-7(11)6(8)5-10-4-2-3-9-10/h2-4,6H,5,8H2,1H3 |

| Standard InChI Key | CBKIBRUHOBWZGS-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CN1C=CC=N1)N |

| Canonical SMILES | COC(=O)C(CN1C=CC=N1)N |

Introduction

Structural Characteristics and Basic Properties

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate is characterized by its unique chemical architecture that integrates a pyrazole ring with an amino acid ester. The molecular structure consists of a primary amino group at the 2-position of the propanoate chain, with the pyrazole moiety attached at the 3-position. This arrangement creates a compound that belongs to the broader category of heterocyclic amino acid derivatives.

The molecular formula of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate can be represented as C₇H₁₁N₃O₂, with a calculated molecular weight of approximately 169.18 g/mol. This structure incorporates three nitrogen atoms: one in the primary amino group and two within the pyrazole ring system. The compound also features an ester functionality, which contributes to its chemical reactivity and potential for further derivatization.

The structural characteristics of this compound can be better understood when compared to its substituted analogs. For instance, methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate incorporates a chlorine atom at the 4-position of the pyrazole ring, resulting in a molecular weight of approximately 240.09 g/mol. Similarly, methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate contains a trifluoromethyl group at the 3-position of the pyrazole ring, yielding a molecular weight of 237.18 g/mol.

Synthesis Methodologies

The synthesis of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate typically involves carefully designed reaction sequences that enable the formation of the pyrazole-amino acid linkage while preserving the stereochemical integrity of the amino acid center.

General Synthetic Approaches

Based on established methodologies for related compounds, the synthesis of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate can be achieved through several strategic approaches. One common pathway involves the alkylation of pyrazole with an appropriately protected amino acid derivative, followed by deprotection steps to reveal the primary amino group. This approach ensures the regioselective attachment of the pyrazole ring to the amino acid scaffold.

The synthesis of related compounds indicates that controlled reaction conditions are essential for optimizing yield and purity. For instance, the synthesis of methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate "involves several key steps that can be optimized for industrial production". These steps likely include protection strategies for the amino group, activation of leaving groups for nucleophilic substitution, and careful temperature control during the alkylation process.

Purification Techniques

Following synthesis, methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate requires purification to remove by-products and unreacted starting materials. Purification techniques commonly employed for these compounds include recrystallization from appropriate solvent systems and column chromatography using silica gel or other stationary phases. For analytical-scale preparations, high-performance liquid chromatography (HPLC) may be utilized to achieve higher purity levels required for biological testing or structural characterization.

Analytical Characterization

The structural confirmation and purity assessment of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate rely on a combination of spectroscopic and chromatographic techniques that provide complementary information about the compound's molecular architecture.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy represents a primary tool for structural elucidation of pyrazole-containing amino acid derivatives. The ¹H NMR spectrum of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate would typically display characteristic signals for the pyrazole ring protons in the aromatic region (δ 6.2-7.8 ppm), similar to what has been observed for related pyrimidine derivatives . The methylene protons of the propanoate chain would appear as multiplets in the range of δ 2.5-4.0 ppm, while the methyl ester protons would generate a singlet around δ 3.5-3.8 ppm .

In ¹³C NMR analysis, the compound would exhibit signals corresponding to the carbonyl carbon of the ester group (approximately δ 170-175 ppm), the pyrazole ring carbons (δ 105-140 ppm), and the aliphatic carbons of the propanoate chain and methyl ester (δ 30-60 ppm) .

Mass spectrometry provides additional confirmation of molecular structure, with the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns that can include the loss of the methoxy group [M⁺ - 31] or other diagnostic fragments .

Chromatographic Methods

Gas chromatography-mass spectrometry (GC-MS) has been successfully applied to the analysis of related pyrazole derivatives and would be suitable for methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate characterization . This technique allows for both separation of the compound from potential impurities and structural confirmation through mass spectral data.

Comparison with Structural Analogs

To provide a comprehensive understanding of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate within its chemical family, a comparative analysis with structurally related compounds offers valuable insights into structure-property relationships.

Structural Variations and Their Impact

Table 1 presents a comparison of methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate with selected structural analogs identified in the literature, highlighting variations in molecular composition and physical properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction | CAS Number |

|---|---|---|---|---|

| Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate | C₇H₁₁N₃O₂ | 169.18 | Unsubstituted pyrazole ring | Not available |

| Methyl 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoate | C₇H₁₀ClN₃O₂ | 240.09 | Chlorine at 4-position of pyrazole | Not available |

| Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoate | C₈H₁₃N₃O₂ | 183.21 | Methylamino instead of amino group | 1248922-48-6 |

| Methyl 2-amino-3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate | C₈H₁₀F₃N₃O₂ | 237.18 | Trifluoromethyl at 3-position of pyrazole | Not available |

Synthetic Utility and Derivative Formation

Methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate serves as a versatile starting material for the synthesis of more complex molecular architectures with potential applications in medicinal chemistry and materials science.

Functional Group Transformations

The methyl ester functionality in methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate can undergo various transformations, including hydrolysis to the corresponding carboxylic acid, reduction to the primary alcohol, or transesterification to alternative ester derivatives. These modifications can modulate the physicochemical properties of the resulting compounds, potentially enhancing their biological activities or improving their pharmacokinetic profiles.

Of particular interest is the conversion of the methyl ester to the corresponding hydrazide, a transformation that has been successfully applied to related heterocyclic propanoates. For instance, reactions of methyl 3-(pyrimidinyl)propanoates with hydrazine monohydrate in ethanol have yielded the corresponding hydrazide derivatives at good 74-92% yields . These hydrazides represent important intermediates for further structural elaboration, particularly in the context of heterocyclic chemistry.

Heterocyclic Expansions

The pyrazole ring in methyl 2-amino-3-(1H-pyrazol-1-yl)propanoate can serve as a foundation for the construction of more complex heterocyclic systems through appropriate cyclocondensation reactions. Drawing from synthetic methodologies applied to related heterocyclic compounds, it is reasonable to anticipate that the pyrazole moiety could participate in various cyclization processes that expand the molecular architecture and potentially introduce new biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume